molecular formula C15H20Cl2N2O B13259060 2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride

2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride

Cat. No.: B13259060
M. Wt: 315.2 g/mol
InChI Key: MIOZZVGBBMQHMW-KQGICBIGSA-N
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Description

2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride ( 1093198-57-2) is a synthetic piperazine derivative with the molecular formula C15H20Cl2N2O and a molecular weight of 315.2 . Piperazine derivatives are recognized as privileged structures in medicinal chemistry and are frequently investigated as key pharmacophores in compounds with a broad spectrum of biological activities . The (2E)-3-phenylprop-2-en-1-yl (cinnamyl) substituent on the piperazine ring may influence the compound's stereoelectronic properties and its interaction with biological targets. Related chloroacetyl-substituted piperazine compounds are well-established as versatile intermediates in organic and medicinal chemistry synthesis . They serve as critical starting materials for the development of potential pharmaceutical and agrochemical agents . Piperazine derivatives similar to this compound have been reported in scientific literature to possess various pharmacological activities, including potential as antitumor agents, anti-inflammatory agents, and CCR1 antagonists, although the specific profile of this compound requires further investigation . The crystal structures of analogous compounds are often stabilized by intermolecular interactions such as C-H···O hydrogen bonds, C-H···π interactions, and π–π stacking, which can be relevant for material science and crystallography research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2 g/mol

IUPAC Name

2-chloro-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone;hydrochloride

InChI

InChI=1S/C15H19ClN2O.ClH/c16-13-15(19)18-11-9-17(10-12-18)8-4-7-14-5-2-1-3-6-14;/h1-7H,8-13H2;1H/b7-4+;

InChI Key

MIOZZVGBBMQHMW-KQGICBIGSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCl.Cl

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride typically involves the reaction of 1-(2-chloroethyl)piperazine with cinnamaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted piperazine derivatives.

    Oxidation Reactions: Products include oxides or ketones.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Key Observations

In contrast, the isopropyl substituent (C₉H₁₇Cl₂N₂O) reduces molecular weight and complexity, favoring improved bioavailability . Methoxy groups in the dimethoxy analog (C₁₇H₂₂Cl₂N₂O₃) increase lipophilicity, which could enhance blood-brain barrier penetration .

Synthetic Routes :

  • Most analogs are synthesized via nucleophilic substitution of piperazine derivatives with chloroacetyl chloride, using bases like DIPEA or triethylamine .
  • Heterocyclic substituents (e.g., pyrimidin-2-yl in C₁₆H₁₅ClN₄O) require pre-functionalized piperazine precursors, adding synthetic steps .

Physicochemical Properties :

  • Predicted collision cross-sections (CCS) for thiophene-containing analogs (e.g., 156.6 Ų) suggest compact molecular geometries compared to bulkier substituents like cinnamyl .
  • Hydrochloride salts universally improve aqueous solubility, critical for in vitro assays .

Research Implications

  • Pharmacological Potential: The cinnamyl group’s conjugated double bond may confer unique binding kinetics in serotonin or dopamine receptors, similar to styryl-containing antipsychotics .
  • Structure-Activity Relationships (SAR) : Substitutions at the 4-position of piperazine significantly alter bioactivity. For example, pyrimidinyl groups (C₁₆H₁₅ClN₄O) could introduce hydrogen-bonding interactions, enhancing target specificity .

Biological Activity

2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18ClN2O\text{C}_{15}\text{H}_{18}\text{Cl}\text{N}_2\text{O}

This compound features a piperazine ring, which is known for its diverse pharmacological properties. The presence of a chloro group and a phenylpropene moiety contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine moiety is often associated with neuroactive properties, while the chloro substituent may enhance binding affinity and selectivity.

Receptor Interactions

Research indicates that compounds containing piperazine can act as antagonists or agonists at various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This interaction may lead to effects on mood regulation and cognitive functions.

Enzyme Inhibition

Studies have shown that similar compounds exhibit inhibitory effects on certain enzymes involved in neurotransmitter metabolism, which could contribute to their therapeutic effects in conditions such as anxiety and depression.

Structure-Activity Relationships (SAR)

The SAR studies conducted on related compounds suggest that modifications to the piperazine ring and the introduction of substituents can significantly influence the biological activity. For instance, the presence of electron-withdrawing groups like chlorine enhances the potency against specific targets.

CompoundStructureBiological Activity
Compound AStructure AHigh affinity for 5-HT receptors
Compound BStructure BModerate inhibition of dopamine transporters
2-chloro...Current CompoundPotential anti-anxiety effects

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Anti-Anxiety Effects : In a controlled study involving animal models, this compound demonstrated significant reductions in anxiety-like behaviors when administered at varying doses. The results indicated a dose-dependent response with an optimal dosage range identified for maximum efficacy.
  • Neuroprotective Properties : Another study investigated the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that it could mitigate neuronal damage through antioxidant mechanisms, thereby highlighting its potential in treating neurodegenerative diseases.
  • Anticancer Activity : Preliminary investigations into the anticancer properties revealed that this compound exhibited cytotoxic effects against specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting its potential as a chemotherapeutic agent.

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